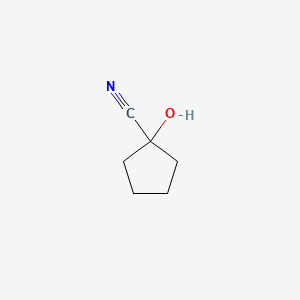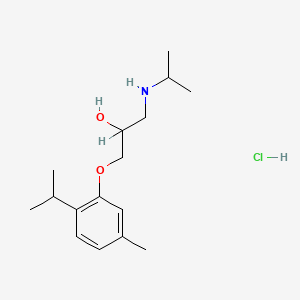
4-Fluoro-o-xylene
Overview
Description
4-Fluoro-o-xylene, also known as 4-Fluoro-1,2-dimethylbenzene, is a chemical compound with the molecular formula C8H9F . It has an average mass of 124.156 Da and a Monoisotopic mass of 124.068825 Da .
Synthesis Analysis
The synthesis of 4-Fluoro-o-xylene involves the nitration of o-xylene. An efficient continuous-flow nitration process of o-xylene at pilot scale was demonstrated . The effects of parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time on the reaction were studied .Molecular Structure Analysis
The molecular structure of 4-Fluoro-o-xylene consists of a benzene ring with two methyl groups and one fluorine atom attached . The exact positions of these groups on the benzene ring differentiate it from other xylene isomers .Physical And Chemical Properties Analysis
4-Fluoro-o-xylene has a density of 1.0±0.1 g/cm3, a boiling point of 151.7±9.0 °C at 760 mmHg, and a vapor pressure of 4.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.3±3.0 kJ/mol and a flash point of 35.7±6.2 °C . The index of refraction is 1.481, and the molar refractivity is 35.9±0.3 cm3 .Scientific Research Applications
Chemical Synthesis
4-Fluoro-o-xylene is used as a reagent in chemical synthesis . It is a clear colorless liquid with an assay (GC) of ≥97.5% . It is part of the Thermo Scientific Chemicals brand product portfolio .
Solvent
4-Fluoro-o-xylene can be used as a solvent . Solvents are typically used to dissolve or dilute other substances without chemically changing them .
Nitration Process
4-Fluoro-o-xylene can be used in the nitration process . An efficient continuous-flow nitration process of o-xylene at pilot scale was demonstrated . The effects of parameters such as temperature, ratio of H2SO4 to HNO3, H2SO4 concentration, flow rate, and residence time on the reaction were studied .
Production of Pharmaceuticals
Nitro-o-xylenes, which can be synthesized from 4-Fluoro-o-xylene, are important ingredients and intermediates applied broadly in pharmaceuticals . For instance, 1,2-dimethyl-3-nitrobenzene is the raw material of mefenamic acid, an effective nonsteroidal anti-inflammatory drug .
Production of Agricultural Chemicals
Nitro-o-xylenes are also used in the production of agricultural chemicals . They are primarily synthesized by the nitration of o-xylene .
Production of Dyes
Nitro-o-xylenes are used in the production of dyes . They are primarily synthesized by the nitration of o-xylene .
Production of Cardiovascular Drugs
1,2-dimethyl-4-nitrobenzene, which can be synthesized from 4-Fluoro-o-xylene, is extensively used to produce medicines such as the cardiovascular drug tolvaptan .
Production of Herbicides
1,2-dimethyl-4-nitrobenzene is also used to produce the herbicide pendimethalin .
Safety and Hazards
properties
IUPAC Name |
4-fluoro-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHBENDEZDFJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291512 | |
| Record name | 4-Fluoro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-o-xylene | |
CAS RN |
452-64-2 | |
| Record name | 4-Fluoro-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 4-fluoro-o-xylene under corona discharge conditions?
A: When 4-fluoro-o-xylene is subjected to corona discharge, it undergoes fragmentation, leading to the formation of two isomeric benzyl-type radicals: 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl radicals. This was confirmed through the observation and analysis of vibronic emission spectra in the visible region. []
Q2: Can you elaborate on the spectroscopic data obtained for the generated radicals?
A: The research successfully determined the electronic energy of the D1 → D0 transition for both 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl radicals. Additionally, the study identified several vibrational mode frequencies in the D0 state of each isomer. This information provides valuable insights into the energy levels and vibrational characteristics of these radicals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















